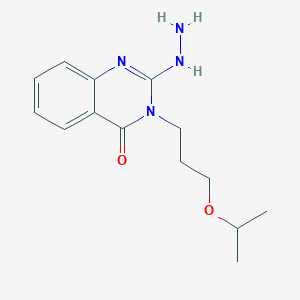
2-Hydrazinyl-3-(3-isopropoxypropyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydrazinyl-3-(3-isopropoxypropyl)quinazolin-4(3H)-one is a chemical compound with the molecular formula C14H20N4O2 . It has an average mass of 276.334 Da and a monoisotopic mass of 276.158630 Da .
Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 438.0±47.0 °C at 760 mmHg, and a flash point of 218.7±29.3 °C . It has 6 hydrogen bond acceptors, 3 hydrogen bond donors, and 6 freely rotating bonds . Its polar surface area is 80 Å2, and it has a molar refractivity of 75.8±0.5 cm3 .Applications De Recherche Scientifique
Synthesis and Pharmacological Potential
Synthesis of Quinazolin-4(3H)-one Derivatives : This compound serves as a starting material or intermediate in the synthesis of various derivatives. For example, the synthesis of 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones involves reacting the amino group of a similar compound with a variety of aldehydes and ketones (Alagarsamy et al., 2011). This approach is a common theme in the synthesis of quinazolin-4(3H)-one derivatives, indicating the versatility of the compound in medicinal chemistry.
Potential Analgesic and Anti-inflammatory Activities : Several studies have explored the analgesic and anti-inflammatory potential of synthesized derivatives. For instance, the compound 2-(1-methyl butylidene-hydrazino)-3-(3-methoxyphenyl)-3H-quinazolin-4-one showed significant analgesic activity, while 2-(1-ethyl propylidene-hydrazino)-3-(3-methyoxyphenyl)-3H-quinazolin-4-one demonstrated potent anti-inflammatory activity in a study (Alagarsamy et al., 2008). These findings suggest that derivatives of 2-Hydrazinyl-3-(3-isopropoxypropyl)quinazolin-4(3H)-one may have therapeutic potential, although further research would be needed to confirm this.
Exploration of Different Substituents : Research has also delved into how different substituents on the quinazolin-4(3H)-one framework affect biological activity. For instance, the introduction of groups like -OCH3, -OH, and -Cl to the heterocyclic framework was found to enhance antibacterial and antifungal activities in synthesized compounds (Deshmukh et al., 2010). This suggests a wide scope for chemical modification and the potential discovery of new therapeutic agents.
Safety and Hazards
Propriétés
IUPAC Name |
2-hydrazinyl-3-(3-propan-2-yloxypropyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-10(2)20-9-5-8-18-13(19)11-6-3-4-7-12(11)16-14(18)17-15/h3-4,6-7,10H,5,8-9,15H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRGYPIJZHGLHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1C(=O)C2=CC=CC=C2N=C1NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

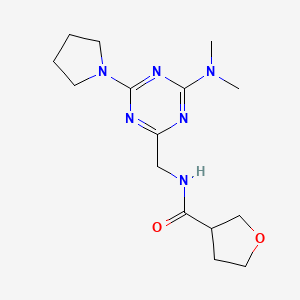
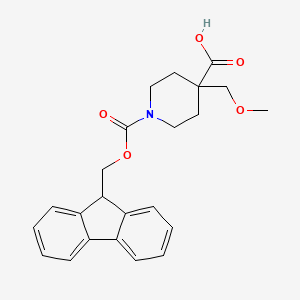
![3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime](/img/structure/B2610115.png)
![1-[(4-Methyl-3-nitrobenzene)sulfonyl]piperidine](/img/structure/B2610116.png)
![7-benzyl-4-[(4-methylphenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2610121.png)
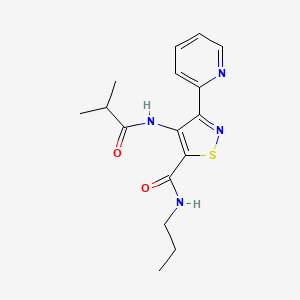
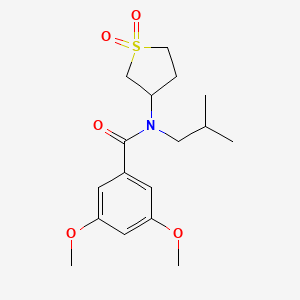
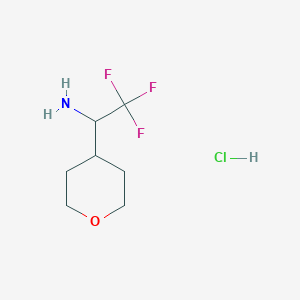

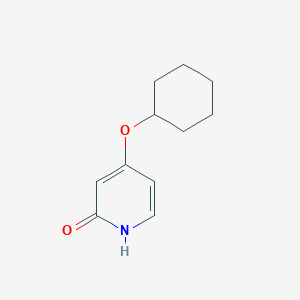
![6-pentyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2610130.png)

![2-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide](/img/structure/B2610133.png)
